(2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid
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Overview
Description
(2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid is a chemical compound characterized by the presence of a chloro, trifluoromethyl, and benzenesulfonamido group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid typically involves multiple steps, starting with the preparation of the benzenesulfonamide intermediate. The trifluoromethylation of the aromatic ring can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The chloro group is introduced via chlorination reactions using agents like thionyl chloride or phosphorus pentachloride . The final step involves coupling the sulfonamido intermediate with a propanoic acid derivative under appropriate conditions, such as using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The sulfonamido group can be oxidized to sulfonic acids or reduced to sulfinamides using appropriate oxidizing or reducing agents.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or anhydrides.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Amino or thiol derivatives of the aromatic ring.
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfinamides.
Scientific Research Applications
(2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a drug candidate due to its unique structural features that may confer specific biological activities.
Agrochemicals: The compound’s trifluoromethyl group enhances its stability and lipophilicity, making it a potential candidate for herbicides or pesticides.
Materials Science: Its unique chemical properties are explored for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function . The sulfonamido group may form hydrogen bonds with active site residues, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid
- (2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]ethanoic acid
- (2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]pentanoic acid
Uniqueness
(2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
1212081-96-3 |
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Molecular Formula |
C10H9ClF3NO4S |
Molecular Weight |
331.70 g/mol |
IUPAC Name |
(2S)-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C10H9ClF3NO4S/c1-5(9(16)17)15-20(18,19)6-2-3-8(11)7(4-6)10(12,13)14/h2-5,15H,1H3,(H,16,17)/t5-/m0/s1 |
InChI Key |
QRVAYYUDAPMGRC-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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